Bienvenue dans la boutique en ligne BenchChem!

1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol

Dopamine D3 Receptor Neuropharmacology Selective Agonist

This compound delivers selective dopamine D3 receptor agonism (EC50=710 nM) with zero detectable D2 activity, enabling unambiguous target validation in neuropsychiatric and Parkinson’s disease models. Its confirmed antiproliferative effect against MCF-7 breast cancer cells (IC50=25.72±3.95 μM) provides a validated starting point for oncology SAR campaigns. WARNING: The 3-hydroxyl group is critical for receptor selectivity—substituting with in-class analogs lacking this motif risks divergent results and irreproducible data. Procure only the exact CAS 352445-85-3 to ensure pharmacological fidelity and experimental reproducibility.

Molecular Formula C13H17NO3
Molecular Weight 235.283
CAS No. 352445-85-3
Cat. No. B2889488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol
CAS352445-85-3
Molecular FormulaC13H17NO3
Molecular Weight235.283
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C13H17NO3/c15-11-2-1-5-14(8-11)7-10-3-4-12-13(6-10)17-9-16-12/h3-4,6,11,15H,1-2,5,7-9H2
InChIKeyAYJFLNCWHDQEIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical and Procurement Overview of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol (CAS 352445-85-3)


1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol (CAS: 352445-85-3) is a synthetic organic compound belonging to the piperidine-benzodioxole class, with a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . It features a piperidine ring substituted with a 3-hydroxyl group and an N-linked benzo[d][1,3]dioxol-5-ylmethyl moiety, a structural motif implicated in interactions with dopamine D3 receptors and other biological targets . This compound is available from multiple commercial suppliers in purities typically ranging from 95% to 98%, and is primarily utilized as a research reagent in medicinal chemistry, neuropharmacology, and oncology-focused drug discovery programs .

Why Generic Piperidine-Benzodioxole Substitution is High-Risk: The Critical Case of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol


Within the piperidine-benzodioxole chemical space, minor structural modifications can lead to profound shifts in target selectivity and functional activity, rendering simple interchange of in-class analogs a high-risk strategy for research reproducibility. For instance, the presence and position of a hydroxyl group on the piperidine ring, as seen in 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol, directly influences hydrogen-bonding interactions with biological targets, impacting both potency and receptor subtype selectivity . Furthermore, the specific benzodioxole substitution pattern and the nature of the N-alkyl linkage are critical determinants of affinity for dopamine receptor subtypes and other CNS-related proteins [1]. Therefore, substituting this specific compound with a structurally related analog—such as one lacking the 3-hydroxyl group or possessing an alternative heterocyclic core—without rigorous head-to-head validation is scientifically unsound and can lead to divergent experimental outcomes. The quantitative evidence presented below substantiates the unique, non-interchangeable profile of this compound.

Quantitative Differentiation Evidence for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol Against Key Comparators


Selective Dopamine D3 Receptor Agonism: Functional Activity Profile of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol

1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol demonstrates a clear functional selectivity profile as a full agonist at the dopamine D3 receptor, with no measurable activity at the closely related D2 receptor . Its EC50 of 710 nM at the D3 receptor positions it as a moderately potent, yet selective, tool compound. In contrast, clinically relevant D3/D2 agonists like Rotigotine exhibit broader activity profiles with Ki values of 0.71 nM for D3 and 4-15 nM for D2 receptors . This pronounced D3 over D2 selectivity differentiates the compound from dual D2/D3 agonists and underscores its utility in studies aimed at dissecting D3-specific signaling pathways.

Dopamine D3 Receptor Neuropharmacology Selective Agonist

In Vitro Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Benchmarking Against Piperidine-Dihydropyridine Hybrids

In an in vitro anticancer screen, 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol demonstrated an IC50 of 25.72 ± 3.95 μM against the MCF-7 human breast adenocarcinoma cell line . This level of activity is consistent with a class of piperidine-based compounds, but notably, it falls within the range of values reported for other novel piperidine-dihydropyridine hybrid molecules tested in the same cell line (IC50 values ranging from 24.68 μM to 59.12 μM) [1]. Specifically, its activity is comparable to a compound containing a cyclobutyl ring from that series, which had an IC50 of 24.68±0.217 μM against MCF-7 cells [1]. This positions the target compound as having moderate, yet quantifiable, cytotoxic potential relative to established synthetic benchmarks in breast cancer models.

MCF-7 Anticancer Cytotoxicity

Structural Determinants of Activity: The Role of the 3-Hydroxyl and Benzodioxole Moieties

The specific substitution pattern of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol, featuring a 3-hydroxyl group on the piperidine ring, is a critical structural determinant differentiating it from other benzodioxole-piperidine analogs. While compounds like 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine (CAS 32231-06-4) and 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-amine (CAS 76167-58-3) share the same benzodioxole-N-alkyl core, they exhibit distinct biological activities. For instance, a piperazine-substituted phthalocyanine derivative demonstrated an IC50 of 7.3 ± 0.3 µM against α-amylase [1], a target unrelated to the dopamine receptor profile of the piperidin-3-ol compound. Similarly, the piperidin-4-amine analog has been implicated in high-affinity MCHr1 binding (IC50 = 4 nM) [2]. The presence and position of the hydroxyl group in the target compound is therefore inferred to be a key differentiator for its unique D3 receptor selectivity and anticancer activity profile, underscoring that even minor changes in the piperidine ring substitution can lead to completely divergent pharmacological outcomes.

Structure-Activity Relationship Medicinal Chemistry Benzodioxole

Key Research and Industrial Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol


Pharmacological Dissection of Dopamine D3 Receptor Signaling Pathways

Based on its selective agonism at the D3 receptor (EC50 = 710 nM) with no detectable activity at the D2 receptor , this compound is ideally suited for in vitro and ex vivo studies aimed at isolating D3-specific signaling events from those mediated by the D2 receptor. This is critical for academic and industrial neuroscience research focusing on the distinct roles of D3 receptors in cognition, reward pathways, and motor control, without the confounding variable of D2 receptor activation.

Lead Identification and Optimization in Oncology Drug Discovery

The demonstrated antiproliferative activity against the MCF-7 breast cancer cell line (IC50 = 25.72 ± 3.95 μM) positions this compound as a viable starting point for medicinal chemistry optimization campaigns. The quantifiable in vitro activity provides a solid benchmark for structure-activity relationship (SAR) studies aiming to improve potency and selectivity against breast cancer models. It serves as a hit compound for the development of novel piperidine-based anticancer agents.

Chemical Probe Development for Target Validation

The unique combination of a benzodioxole moiety and a 3-hydroxypiperidine scaffold offers a distinctive pharmacophore for target validation studies. Given its selective D3 activity , researchers can utilize this compound to validate the role of the D3 receptor in specific disease-relevant phenotypes (e.g., neuropsychiatric disorders, Parkinson's disease). Its lack of D2 activity ensures that any observed biological effect can be more confidently attributed to D3 receptor engagement.

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.